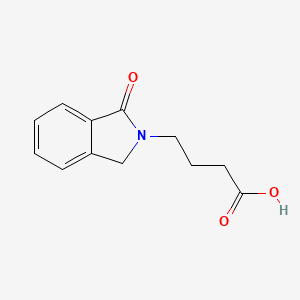

4-(1-Oxoisoindolin-2-yl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

-

Method 1

Reactants: 3.92g (0.02 mol) of o-cyanobenzyl bromide and 0.02 mol of 2-(4-aminophenyl)butanoic acid.

Solvent: 80 ml of 99.9% ethanol.

Conditions: Reflux for 6 hours.

Procedure: After refluxing, the mixture is concentrated under reduced pressure to about 30 ml and then poured into 400 ml of ether. The resulting solid is recrystallized from ethanol and ether to obtain 2-[4-(1-imino-2-isoindolinyl)phenyl]butanoic acid with an 80% yield. This intermediate is then dissolved in 60 ml of 95% ethanol and added to a solution of 6.91g (0.05 mol) of potassium carbonate in 50 ml of water. The mixture is refluxed for 12 hours, and the ethanol is removed under reduced pressure.

-

Method 2

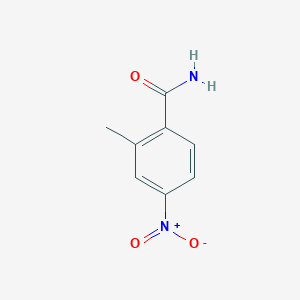

Reactants: Phthalic anhydride, 2-(4-aminophenyl)butanoic acid, and acetic acid.

Conditions: Reflux.

Procedure: The mixture is refluxed and then poured into ice water. The precipitate is filtered, washed, and dried. The product is recrystallized from ethanol to obtain 2-[4-(1,3-dioxo-2-isoindolinyl)phenyl]butanoic acid with an 85.1% yield. This intermediate is then reduced with zinc powder in acetic acid under reflux. The solution is filtered, and the filtrate is neutralized with sodium carbonate solution.

Análisis De Reacciones Químicas

4-(1-Oxoisoindolin-2-yl)butanoic acid undergoes various chemical reactions, including:

-

Reduction

Reagents: Zinc powder and acetic acid.

-

Substitution

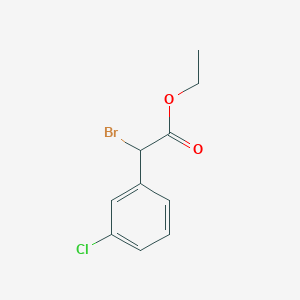

Reagents: o-cyanobenzyl bromide and 2-(4-aminophenyl)butanoic acid.

Conditions: Reflux in ethanol.

Aplicaciones Científicas De Investigación

4-(1-Oxoisoindolin-2-yl)butanoic acid has several scientific research applications:

-

Chemistry

-

Biology

-

Medicine

-

Industry

Mecanismo De Acción

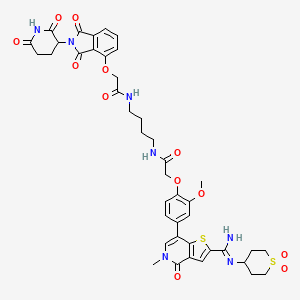

4-(1-Oxoisoindolin-2-yl)butanoic acid exerts its effects by inhibiting the cyclooxygenase enzyme, which is responsible for the production of thromboxane A2, a potent promoter of platelet aggregation . By inhibiting this enzyme, the compound reduces the formation of thromboxane A2, thereby preventing platelet aggregation and reducing the risk of blood clots .

Comparación Con Compuestos Similares

4-(1-Oxoisoindolin-2-yl)butanoic acid can be compared with other antiplatelet agents such as:

-

Aspirin

-

Clopidogrel

-

Ticlopidine

These comparisons highlight the unique mechanism of action of this compound as a reversible cyclooxygenase inhibitor, distinguishing it from other antiplatelet agents .

Propiedades

IUPAC Name |

4-(3-oxo-1H-isoindol-2-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(15)6-3-7-13-8-9-4-1-2-5-10(9)12(13)16/h1-2,4-5H,3,6-8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHAWKBRFXIGPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate](/img/structure/B2880810.png)

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2880812.png)

![Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2880814.png)

![2-(benzylsulfanyl)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2880822.png)

![2-chloro-1-[4-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2880826.png)